molecular formula C16H11F3N2O3 B5564880 2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B5564880
M. Wt: 336.26 g/mol
InChI Key: YFVXTZQCVIBZTJ-UHFFFAOYSA-N
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Description

2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-cyanophenol with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride. The reaction conditions often include a catalyst such as pyridine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, leading to effective inhibition or activation of the target. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)24-13-7-5-12(6-8-13)21-15(22)10-23-14-4-2-1-3-11(14)9-20/h1-8H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVXTZQCVIBZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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